molecular formula C9H8N2S B14722616 2-(Methylsulfanyl)quinazoline CAS No. 6141-18-0

2-(Methylsulfanyl)quinazoline

Cat. No.: B14722616
CAS No.: 6141-18-0
M. Wt: 176.24 g/mol
InChI Key: BWBVZNIMTSPMSC-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)quinazoline is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. It serves as a key synthetic precursor for the development of novel bioactive molecules, particularly in oncology research. The quinazoline core is a privileged scaffold in pharmaceuticals, evidenced by its presence in several FDA-approved drugs . Research into structurally similar 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives has demonstrated promising cytotoxic effects against human cancer cell lines, including hepatocellular carcinoma (Hep-G2) and colon carcinoma (HCT-116) . Furthermore, such derivatives have shown potent multi-potent anti-inflammatory activity by significantly inhibiting key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin E-2 (PGE-2) in lipopolysachharide (LPS)-stimulated macrophages . The methylsulfanyl group at the 2-position is often identified as a critical pharmacophore that can be further functionalized to optimize binding and efficacy . Beyond these areas, quinazoline derivatives are extensively investigated for their potential as protein kinase inhibitors, targeting pathways critical to cell proliferation and survival . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-12-9-10-6-7-4-2-3-5-8(7)11-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBVZNIMTSPMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632205
Record name 2-(Methylsulfanyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-18-0
Record name 2-(Methylsulfanyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approaches to Quinazolines

Before delving into specific methods for 2-(methylsulfanyl)quinazoline preparation, it is important to understand the fundamental approaches to quinazoline synthesis, which can be adapted for our target compound.

Classical Quinazoline Synthesis Methods

Niementowski's Synthesis

This classical approach involves the reaction of anthranilic acid with formamide at elevated temperatures (125-130°C), yielding 3,4-dihydro-4-oxoquinazoline. The method can be modified to introduce various substituents at the 2-position.

Grimmel, Guinther, and Morgan's Synthesis

In this approach, o-aminobenzoic acids are heated with an amine and phosphorous trichloride in toluene for approximately two hours, producing 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. This method offers potential for incorporating sulfur-containing groups at the 2-position.

Modern Approaches to Quinazoline Synthesis

Metal-Free Oxidative Condensation

Recent advancements include a 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation, representing a green chemistry approach to quinazoline synthesis. This method utilizes o-aminobenzylamine and benzylamine as starting materials under oxygen atmosphere, offering excellent environmental factor (E-factor) and reaction mass efficiency (RME).

The reaction occurs through multiple steps:

  • Oxidative imine synthesis
  • Intermolecular condensation
  • Intramolecular cyclization
  • Aromatization

This method achieved optimal results using DMSO as solvent at 90°C for 48 hours under oxygen atmosphere, with 4,6-dihydroxysalicylic acid (5 mol%) and BF₃·Et₂O (10 mol%) as catalysts.

Specific Methods for this compound Synthesis

Thionation-Alkylation Approach

This two-step methodology involves first synthesizing a 2-thioxoquinazoline derivative, followed by S-methylation to obtain the target this compound.

Step 1: Quinazoline-2-thione Formation

The reaction typically begins with anthranilic acid derivatives and thiourea, heated at elevated temperatures to form the quinazoline-2-thione intermediate:

Methyl 2-aminobenzoate + Thiourea → Heating (175-180°C, 1 hour) → 2-Mercaptoquinazolin-4(3H)-one

This approach has been demonstrated with substituted derivatives, such as methyl 2-amino-4,5-dimethoxybenzoate, yielding 2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: S-Methylation

The resulting 2-mercaptoquinazoline undergoes S-methylation using methyl iodide or dimethyl sulfate in the presence of a base (typically potassium carbonate or sodium hydroxide) to yield this compound derivatives.

2-Mercaptoquinazolin-4(3H)-one + CH₃I → K₂CO₃, Acetone → 2-(Methylsulfanyl)quinazolin-4(3H)-one

For unsubstituted this compound, a subsequent reduction step may be necessary to remove the 4-oxo functionality.

Direct Synthesis via Cyanoimidocarbonate Route

This approach utilizes N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks to construct the quinazoline core with the methylsulfanyl group already in place.

The synthesis involves the following steps:

  • Reaction of N-cyanoimidocarbonate with hydrazinobenzoic acid in ethanol at 0°C
  • Addition of triethylamine, followed by overnight stirring at room temperature
  • Acidification with concentrated HCl under ice cooling
  • Refluxing for 1-3 hours
  • Work-up and purification to obtain this compound derivatives

This method has been successfully applied to produce various 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, with the general reaction conditions applicable to this compound synthesis.

From 2-Methylquinazoline via Lithiation

This approach utilizes a 2-methyl quinazoline precursor, which undergoes lithiation followed by reaction with an appropriate sulfur-transfer reagent.

The process typically involves:

  • Lithiation of 2-methylquinazoline with n-butyllithium at -78°C in anhydrous THF under nitrogen
  • Reaction with dimethyl disulfide or other sulfur-transfer reagent
  • Work-up and purification to obtain this compound

This method has been demonstrated for related compounds such as 2-methyl-4-(methylsulfanyl)quinazoline, which undergoes lithiation to form various derivatives.

Comparison of Synthetic Methods for this compound

Table 1 presents a comparative analysis of the discussed synthetic approaches, highlighting key parameters relevant to the preparation of this compound.

Table 1. Comparison of Synthetic Methods for this compound

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations Typical Yield Range
Thionation-Alkylation Methyl 2-aminobenzoate, thiourea Thiourea, methyl iodide, base Step 1: 175-180°C, 1h
Step 2: RT, 2-4h
Simple procedure, readily available starting materials Two-step process, high temperature required 65-85%
Cyanoimidocarbonate Route N-cyanoimidocarbonate, hydrazinobenzoic acid Triethylamine, HCl 0°C to RT, then reflux 1-3h One-pot procedure, milder conditions Less common starting materials 70-80%
Lithiation Approach 2-Methylquinazoline n-BuLi, dimethyl disulfide -78°C, anhydrous conditions Direct functionalization, high selectivity Requires strict anhydrous conditions, sensitive to air 75-85%
Metal-Free Oxidative Condensation o-Aminobenzylamine, appropriate thio-precursors 4,6-Dihydroxysalicylic acid, BF₃·Et₂O 90°C, 48h, O₂ atmosphere Green chemistry approach, good E-factor Extended reaction time, requires oxygen atmosphere 60-80%

Optimization Strategies for this compound Synthesis

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. For the thionation-alkylation approach, polar aprotic solvents such as DMF, DMSO, or acetone generally provide optimal results for the S-methylation step. For lithiation reactions, anhydrous THF is the preferred solvent to maintain reaction integrity.

Temperature Control

Temperature management is critical, particularly for:

  • Thionation reactions (requiring 175-180°C for optimal cyclization)
  • Lithiation procedures (requiring -78°C for selective metalation)
  • S-methylation reactions (typically performed at room temperature to prevent side reactions)

Catalyst Optimization

For the metal-free oxidative approach, catalyst loading and type significantly impact reaction outcomes. Optimal conditions utilize 4,6-dihydroxysalicylic acid (5 mol%) combined with BF₃·Et₂O (10 mol%), which provides enhanced reaction rates without excessive catalyst loading.

Purification Strategies

Purification techniques vary based on the synthetic method:

  • Recrystallization from THF, EtOAc/n-hexane, or aqueous DMF is effective for many this compound derivatives
  • Column chromatography using activated alumina has proven effective for purifying products from oxidative condensation reactions
  • For scaling considerations, continuous extraction techniques may offer advantages for larger-scale preparations

Mechanistic Considerations

Understanding the reaction mechanisms involved in this compound synthesis provides valuable insights for optimization and troubleshooting.

Thionation-Alkylation Mechanism

The thionation process involves nucleophilic attack of the anthranilic acid derivative on the thiourea carbon, followed by cyclization and subsequent dehydration. The S-methylation step proceeds via SN2 displacement at the thiolate sulfur atom, as shown in studies with similar quinazoline derivatives.

Lithiation Pathway

The lithiation approach involves deprotonation of the relatively acidic 2-methyl group of quinazoline, generating a stabilized carbanion that subsequently reacts with electrophilic sulfur species (e.g., dimethyl disulfide) to form the methylsulfanyl functionality.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Methylsulfanyl)quinazoline derivatives exhibit a range of applications, particularly in medicinal chemistry and materials science, owing to their unique structural and reactive properties . These applications span from acting as potential inhibitors of kinases to serving as crucial building blocks in synthesizing complex molecules .

Scientific Research Applications

  • Kinase Inhibition this compound derivatives have been identified as potential inhibitors of kinases, which are enzymes involved in cell signaling pathways. Studies indicate that 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline shows inhibitory activity against kinases like JAK3, FLT3, and EGFR. This property positions it as a candidate for developing drugs against cancer and other diseases linked to abnormal kinase activity.
  • Antimicrobial Properties Research suggests that 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline may have antibacterial properties, demonstrating activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Further investigations are required to confirm its efficacy and mechanisms of action against bacteria.
  • Antiviral Activity Limited research indicates potential antiviral activity for 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline, with studies showing some inhibitory effects against certain viruses. More research is needed to fully understand its potential as an antiviral agent.
  • Anticancer Activity Quinazoline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For example, they can inhibit the growth of non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor (EGFR) inhibitors. The compound's mechanism involves inducing cell cycle arrest and apoptosis through modulation of signaling pathways related to cell proliferation and survival. Attaching a phenyl thiosemicarbazide side chain to the C4-quinazoline ring has shown marked anticancer activity against HepG2 and MCF-7 cell lines .
  • Drug Discovery 6-Bromo-4-chloro-2-(methylthio)quinazoline is used in medicinal chemistry for developing novel drugs . Incorporating it into drug molecules can enhance biological activity or improve pharmacokinetic properties. It can also serve as a starting material for synthesizing key intermediates in drug discovery projects .
  • Agrochemicals 6-Bromo-4-chloro-2-(methylthio)quinazoline is used in producing pesticides, herbicides, and fungicides. Its structural features make it a valuable component in designing active ingredients that target specific pests or diseases in agriculture .
  • Functional Materials This compound can be employed to synthesize functional materials with tailored properties. Incorporating 6-Bromo-4-chloro-2-(methylthio)quinazoline into polymer structures or using it as a precursor for surface modification allows researchers to develop materials with enhanced conductivity, optical properties, or adhesion .

Biological Activities
Research has highlighted several biological activities associated with quinazoline derivatives:

  • Anticancer Activity Quinazoline derivatives have shown significant antiproliferative effects against various cancer cell lines. Studies indicate that quinazoline derivatives can inhibit the growth of non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor (EGFR) inhibitors.
  • Antimicrobial Activity
  • Enzyme Inhibition

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets:

  • Cell Cycle Arrest The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis.
  • Signal Transduction Modulation It affects pathways involving aurora kinases and other critical proteins that regulate cell division and survival.
  • Antimicrobial Mechanisms The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies and Experimental Data
Several studies have explored the biological activity of quinazoline derivatives. For instance, researchers have designed and synthesized quinazolinyl-diaryl urea derivatives, which were then screened for antiproliferative activities against human cancer cell lines such as HepG2 (liver), MGC-803 (stomach), and A549 (lung) . Some compounds showed significant antiproliferative activities compared to reference drugs like sorafenib and gefitinib. The most active compound, consisting of a 6,7-dimethoxyquinazolinyl moiety, a 3-benzylamino linker, and a tert-butyl substituent group on the distal phenyl ring, exhibited maximum activity .

Mechanism of Action

The mechanism of action of 2-(Methylthio)quinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Substituent Position and Core Structure

  • 2-(Methylsulfanyl)-1,4-dihydroquinazoline (5f) vs. 2-(Methylsulfanyl)-1H-benzimidazole (5a)
    Despite sharing an identical leaving group (-SMe), 5f (quinazoline core) exhibits significantly higher reactivity than 5a (benzimidazole core) in nucleophilic substitution reactions. Molecular modeling suggests this disparity arises from differences in aromaticity and steric hindrance in the fused-ring systems .
  • 2-(Methylsulfanyl)-4-arylamine quinazolines
    Substitution at the 4-position with aryl amines (e.g., 4-fluorophenyl or p-tolyl) enhances antitumor activity. For example, 9c (IC₅₀ = 0.18 μM) and 9m (IC₅₀ = 0.68 μM) demonstrate potent activity against gastric and lung cancer cell lines, attributed to improved target binding via the aryl amine moiety .

Sulfur Oxidation State

  • 2-(Methylsulfanyl)triazoloquinazoline vs. 2-(Methylsulfonyl)triazoloquinazoline
    Oxidation of the methylsulfanyl group to methylsulfonyl (-SO₂Me) increases polarity and hydrogen-bonding capacity. The sulfonyl derivative exhibits planar geometry with equal S–O bond lengths (1.402 Å), enhancing crystallinity and intermolecular interactions (e.g., Cl···N contacts at ~3.20 Å) .

Solubility and Stability

  • Morpholino Substitution: The 4-morpholino group in C13H15N3OS improves aqueous solubility compared to hydrophobic aryl amines, critical for pharmacokinetic optimization .
  • Sulfonyl vs. Sulfanyl : Sulfonyl derivatives exhibit higher thermal stability and lower lipophilicity, favoring solid-state applications .

Q & A

Q. What are the common synthetic routes for 2-(methylsulfanyl)quinazoline, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves cyclocondensation reactions or modifications of pre-existing quinazoline scaffolds. For example, a two-step procedure starting with 1,3-propanediamine and CS₂, followed by methylation with methyl iodide, has been reported to yield 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine intermediates . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical:

  • Solvent effects : Polar aprotic solvents like HMPA enhance reaction rates at elevated temperatures (150–170°C).
  • Methylation efficiency : Excess methyl iodide and prolonged reaction times improve sulfur alkylation yields.
  • Purification : Recrystallization from acetone/hexane mixtures is effective for isolating high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

  • X-ray crystallography : Resolves bond lengths, torsion angles (e.g., C–S–C–C = 7.47–72.07°), and intermolecular interactions (e.g., N–H⋯N/S hydrogen bonds). Data collected at 200 K with MoKα radiation (λ = 0.71073 Å) and refined to R-factors < 0.1 ensure accuracy .
  • NMR spectroscopy : δH values for methylsulfanyl groups typically appear at ~2.50 ppm (CDCl₃), while NH protons resonate at ~14.76 ppm .
  • UV-Vis spectroscopy : λmax values (e.g., 479 nm in dichloromethane) indicate π→π* transitions influenced by nitro or sulfur substituents .

Q. Table 1: Key Crystallographic Parameters for a Representative Derivative

ParameterValue
Space groupMonoclinic
Cell dimensions (Å)a=8.79, b=21.0, c=25.0
R-factor0.031
Dihedral angles (phenyl)4.03–9.77°
Centroid distance (π-π)3.707 Å

Advanced Research Questions

Q. How do substituents at the 2-position influence the biological activity of quinazoline derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Methylsulfanyl groups : Enhance lipophilicity, improving membrane permeability. Derivatives with C=S or triazolyl substituents exhibit antibacterial activity (MIC < 1 µg/mL against S. aureus) .
  • Nitro groups : Increase redox activity, enabling electrochemical detection (e.g., via cyclic voltammetry at −0.45 V vs. Ag/AgCl) .
  • Hybrid systems : Quinazoline-linked triazole-sulfonamides show anti-proliferative activity (IC₅₀ = 2–10 µM in cancer cell lines) via topoisomerase II inhibition .

Q. What computational methods are used to predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies (e.g., ΔE = 3.2 eV for nitroformazan derivatives) and charge distribution. The Amsterdam Density Functional (ADF) program is recommended for modeling relativistic effects (e.g., ZORA method) and solvent interactions (COSMO model) .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., kinases or DNA gyrase) using AutoDock Vina or Schrödinger Suite .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

  • Multi-technique validation : Cross-validate NMR/IR data with X-ray refinement parameters (e.g., Rint < 0.05). For example, discrepancies in NH proton positions may arise from dynamic effects in solution vs. static crystal environments .
  • Thermal ellipsoid analysis : Assess anisotropic displacement parameters to confirm conformational flexibility (e.g., methylsulfanyl group rotation) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with crystallographic unit cell data .

Methodological Guidelines

Q. What strategies improve yield in heteroannelation reactions involving this compound?

  • Catalyst screening : Use Pd(OAc)₂ or CuI for cross-coupling reactions (yield increase: 20–40%).
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
  • In situ monitoring : Employ HPLC (C18 columns, 0.1% TFA/ACN gradient) to track intermediate formation .

Q. How should researchers handle air-sensitive intermediates during synthesis?

  • Schlenk techniques : Use nitrogen-purged reactors for steps involving thiomethylation or nitro reduction.
  • Stabilizing agents : Add 1–2% hydroquinone to prevent oxidation of sulfur-containing intermediates .

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